molecular formula C8H6O3 B8535531 Methanol, oxo-, benzoate

Methanol, oxo-, benzoate

Cat. No. B8535531
M. Wt: 150.13 g/mol
InChI Key: GNNILMDCYQGMRH-UHFFFAOYSA-N
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Patent
US08481735B2

Procedure details

751 mg (5.0 mmol) of benzoyl formate (MW: 150.13), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube and subjected to argon-gas replacement. 5 mL of dehydrated methanol was added and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a crystal was collected by filtration, washed with methanol, dried under reduced pressure to give 718 mg of DL-2-phenylglycine (95% yield).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=[O:13].[NH4+:15]>[Ir].CO>[CH:8]1[CH:7]=[CH:6][C:5]([CH:4]([NH2:15])[C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
751 mg
Type
reactant
Smiles
C(=O)OC(C1=CC=CC=C1)=O
Name
Quantity
946 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5.9 mg
Type
catalyst
Smiles
[Ir]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent
FILTRATION
Type
FILTRATION
Details
a crystal was collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 718 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481735B2

Procedure details

751 mg (5.0 mmol) of benzoyl formate (MW: 150.13), 946 mg (15.0 mmol) of ammonium formate (MW: 63.06), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube and subjected to argon-gas replacement. 5 mL of dehydrated methanol was added and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a crystal was collected by filtration, washed with methanol, dried under reduced pressure to give 718 mg of DL-2-phenylglycine (95% yield).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C(O[C:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=[O:13].[NH4+:15]>[Ir].CO>[CH:8]1[CH:7]=[CH:6][C:5]([CH:4]([NH2:15])[C:12]([OH:14])=[O:13])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
751 mg
Type
reactant
Smiles
C(=O)OC(C1=CC=CC=C1)=O
Name
Quantity
946 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5.9 mg
Type
catalyst
Smiles
[Ir]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent
FILTRATION
Type
FILTRATION
Details
a crystal was collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Measurements
Type Value Analysis
AMOUNT: MASS 718 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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